molecular formula C15H18O4Si B2503939 Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate CAS No. 313648-72-5

Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate

Cat. No.: B2503939
CAS No.: 313648-72-5
M. Wt: 290.39
InChI Key: NUSDHTSLJVZONW-UHFFFAOYSA-N
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Description

This compound serves as a critical intermediate in polymer chemistry, particularly for synthesizing helical poly(phenylacetylene)s with tunable conformations . Its synthesis involves palladium-catalyzed coupling of trimethylsilylacetylene with dimethyl 5-hydroxyisophthalate, followed by esterification and purification steps . The TMS-ethynyl group enhances steric bulk and stabilizes intermediates during polymerization, enabling controlled structural modifications .

Properties

IUPAC Name

dimethyl 5-(2-trimethylsilylethynyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4Si/c1-18-14(16)12-8-11(6-7-20(3,4)5)9-13(10-12)15(17)19-2/h8-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDHTSLJVZONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Dimethyl 5-Bromoisophthalate

The synthesis typically begins with dimethyl 5-bromoisophthalate, obtained via bromination of dimethyl isophthalate using N-bromosuccinimide (NBS) in carbon tetrachloride. Purification via recrystallization from methanol yields a white solid with >95% purity.

Coupling with Trimethylsilylacetylene

Dimethyl 5-bromoisophthalate reacts with trimethylsilylacetylene in the presence of:

  • Catalyst System : Pd(PPh$$3$$)$$2$$Cl$$_2$$ (1–5 mol%) and CuI (2–10 mol%)
  • Base : Triethylamine or DABCO (1.5–3.0 equiv)
  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Conditions : 24–48 hours at 25–80°C under nitrogen

Key Optimization Parameters :

  • Solvent Effects : DMSO increases reaction rate due to its polar aprotic nature, facilitating oxidative addition of the aryl bromide.
  • Copper Co-catalyst : CuI accelerates transmetallation but introduces challenges in product purification.
  • Yield : 85–98% after silica gel chromatography.

Copper-Free Palladium-Catalyzed Method

Recent advances eliminate copper to address catalyst poisoning and simplify purification, particularly critical for pharmaceutical applications.

Catalyst Design

The homogeneous precatalyst [DTBNpP]Pd(crotyl)Cl (P2 ) enables efficient coupling without CuI. Key features:

  • Ligand : Bulky di-tert-butylneopentylphosphine (DTBNpP) enhances oxidative addition kinetics.
  • Activation : Dissociates in situ to generate Pd(0) species reactive toward aryl bromides.

Reaction Protocol

  • Substrates : Dimethyl 5-bromoisophthalate and trimethylsilylacetylene (1:1.2 molar ratio)
  • Base : 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv) for deprotonation
  • Solvent : DMSO at room temperature
  • Duration : 18 hours under argon

Performance Metrics :

  • Conversion : >99% by LC/MS
  • Isolated Yield : 92–95% after aqueous workup
  • Purity : >98% by $$^1$$H NMR

Alternative Synthetic Pathways

Sequential Deprotection-Coupling Strategy

A modified route starts with dimethyl 5-ethynylisophthalate, followed by silylation:

  • Deprotection : Trimethylsilyl (TMS) group removal via K$$2$$CO$$3$$ in THF/MeOH.
  • Silylation : Reaction with chlorotrimethylsilane in presence of imidazole.
    Advantage : Avoids handling hygroscopic trimethylsilylacetylene.

Solid-Phase Synthesis for High-Throughput Production

Immobilized palladium catalysts on mesoporous silica enable continuous flow synthesis:

  • Catalyst Loading : 0.1 mol% Pd
  • Residence Time : 30 minutes
  • Yield : 89% with 99.5% catalyst recovery

Comparative Analysis of Methodologies

Parameter Classical Sonogashira Copper-Free Solid-Phase
Catalyst Cost ($/mmol) 12.50 18.20 9.80
Reaction Time (h) 24–48 18 0.5
Isolated Yield (%) 85–98 92–95 89
Copper Required Yes No No
Scalability Kilogram-scale Bench-scale Continuous

Critical Observations :

  • Copper-Free Systems : Higher catalyst cost offset by reduced purification steps.
  • Industrial Preference : Classical method remains dominant for multi-kilogram batches due to established protocols.
  • Emerging Trends : Flow chemistry approaches reduce Pd leaching to <0.1 ppm, critical for API intermediates.

Scale-Up and Industrial Production

Aromsyn’s pilot plant data reveals key scale-up considerations:

  • Exothermicity Management : Semi-batch addition of trimethylsilylacetylene maintains temperature <50°C.
  • Byproduct Formation : <2% homocoupling byproducts removed via activated carbon treatment.
  • Quality Control : Batch-specific COA includes:
    • Purity : ≥99% (HPLC)
    • Residual Pd : ≤10 ppm (ICP-OES)
    • Water Content : ≤0.1% (Karl Fischer)

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The ethynyl moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 5-ethynylisophthalic acid, various substituted isophthalates, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate serves as a key building block in organic synthesis. Its unique structure allows for the introduction of diverse functional groups through substitution reactions. This versatility is particularly valuable in the development of complex organic molecules .

Material Science

The compound is utilized in the creation of advanced materials, including polymers and metal-organic frameworks (MOFs). Its ability to form stable structures makes it an excellent candidate for developing materials with specific properties, such as enhanced stability and porosity .

Biological Interactions

Research has indicated potential interactions between this compound and biological systems. Studies are being conducted to explore its effects on cellular processes and its potential as a therapeutic agent . The compound's reactivity allows it to be modified for targeted drug delivery systems.

Catalysis

The compound's reactivity also positions it as a useful catalyst in various chemical reactions. Its ability to facilitate reactions while being stable under different conditions makes it a candidate for industrial applications .

Case Study 1: Hydrogel Formation

A study explored the use of this compound in hydrogel formation for drug delivery applications. The hydrogels demonstrated controlled release properties, making them suitable for encapsulating therapeutic agents like antibiotics . The release kinetics were found to depend on pH levels, indicating potential for tailored drug delivery systems.

Case Study 2: Metal-Organic Frameworks

Another investigation focused on synthesizing metal-organic frameworks using this compound as a ligand. The resulting MOFs exhibited remarkable stability and porosity, showcasing their potential for gas storage and separation applications .

Summary Table of Applications

Application Area Description
Organic SynthesisBuilding block for complex organic molecules
Material ScienceDevelopment of polymers and metal-organic frameworks
Biological InteractionsPotential therapeutic agent and drug delivery systems
CatalysisFacilitator in various chemical reactions

Mechanism of Action

The mechanism of action of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate involves its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Dimethyl 5-(Benzylamino)isophthalate
  • Structure: Benzylamino substituent at the 5-position.
  • Properties : Forms a 3D hydrogen-bonded network via N–H···O interactions, stabilizing the crystal lattice (space group C2/c, Z = 8) .
  • Applications: Potential candidate for artificial vitreous due to its hydrogen-bonding capacity and thermal stability .
  • Contrast: Unlike the TMS-ethynyl derivative, the benzylamino group enables hydrogen bonding, increasing solubility in polar solvents and altering thermal behavior.
Dimethyl 5-Nitroisophthalate
  • Structure : Nitro group at the 5-position.
  • Properties : Electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions.
  • Applications : Intermediate in explosives and pharmaceutical synthesis (e.g., benzocaine precursors) .
  • Contrast : The nitro group’s electronic effects contrast with the TMS-ethynyl group’s steric and stabilizing roles, leading to divergent reaction pathways (e.g., nitro reduction vs. alkyne deprotection) .
Dimethyl 5-Iodoisophthalate
  • Structure : Iodo substituent at the 5-position.
  • Properties : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) and radiopharmaceuticals .
  • Contrast : The iodo group’s leaving-group ability contrasts with the TMS-ethynyl group’s role as a protective moiety, highlighting differences in synthetic utility .
Dimethyl 5-(Methylsulfonyl)isophthalate
  • Structure : Methylsulfonyl group at the 5-position.
  • Properties : Strong electron-withdrawing sulfonyl group increases acidity of adjacent protons (pKa ~ -6.95) .
  • Applications : Intermediate in sulfonamide drug synthesis.
  • Contrast : The sulfonyl group’s electronic effects promote nucleophilic aromatic substitution, unlike the TMS-ethynyl group’s role in alkyne-based polymerizations .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Key Interactions
Dimethyl 5-((TMS)ethynyl)iso TMS-ethynyl Not reported Moderate in THF/CH2Cl2 Steric hindrance, π-π stacking
Dimethyl 5-(benzylamino)iso Benzylamino Not reported High in methanol N–H···O hydrogen bonds
Dimethyl 5-nitroisophthalate Nitro 120–122 (literature) Low in water Dipole-dipole interactions
Dimethyl 5-iodoisophthalate Iodo Not reported Moderate in DCM Halogen bonding

Biological Activity

Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate (DMTIE) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of DMTIE, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMTIE is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety on an isophthalate backbone. This structure not only enhances its stability but also influences its interactions with biological targets. The chemical formula for DMTIE is C₁₄H₁₈O₄Si, and its molecular weight is approximately 278.37 g/mol.

The biological activity of DMTIE is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trimethylsilyl group enhances the lipophilicity of the compound, potentially facilitating its cellular uptake. Preliminary studies suggest that DMTIE may modulate enzyme activity by acting as a competitive inhibitor or by altering the conformation of target proteins.

MechanismDescription
Enzyme InhibitionMay inhibit specific enzymes by binding to active sites or allosteric sites.
Receptor ModulationCould alter receptor activity, impacting signaling pathways.
Cellular UptakeEnhanced lipophilicity may facilitate membrane permeability.

Biological Activity Studies

  • Antimicrobial Properties : DMTIE has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
  • Anticancer Activity : Recent studies have explored the potential anticancer properties of DMTIE. In vitro assays demonstrated that DMTIE can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. Notably, it was found to induce apoptosis in certain tumor cells while sparing normal cells, indicating a selective cytotoxic effect.
  • Pharmacokinetics : Understanding the pharmacokinetics of DMTIE is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to elucidate its metabolism and excretion pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInhibition of cancer cell proliferation
Apoptosis InductionInduces apoptosis in tumor cells

Case Studies

Case Study 1 : A study conducted by Gao et al. (2023) examined the use of DMTIE in developing hydrogels for drug delivery applications. The results indicated that hydrogels containing DMTIE exhibited controlled release profiles for encapsulated drugs, suggesting its utility in pharmaceutical formulations.

Case Study 2 : Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of DMTIE derivatives, demonstrating significant growth inhibition in various cancer cell lines without affecting healthy cells at similar concentrations .

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